Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name for this compound is methyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate . This name adheres to the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds, which prioritize:
- Identification of the parent heterocyclic ring system.
- Numbering to assign the lowest possible locants to substituents.
- Use of suffixes and prefixes to denote functional groups and substituents.
The structure consists of a fused bicyclic system:
- A pyrrole ring (five-membered, nitrogen-containing) fused to a pyrimidine ring (six-membered, two-nitrogen heterocycle).
- Substituents include a methyl ester group (-COOCH₃) at position 4 and a methyl group (-CH₃) at position 7.
Molecular Formula : C₉H₉N₃O₂
Molecular Weight : 191.19 g/mol.
The numbering system for the fused rings begins at the pyrimidine nitrogen adjacent to the pyrrole ring, proceeding clockwise to assign positions 2, 4, and 7.
Alternative Naming Conventions in Heterocyclic Chemistry
Alternative nomenclature systems provide complementary descriptors for this compound:
- Hantzsch-Widman System :
- Identifies the ring size and heteroatoms but is less commonly used for fused systems. For this compound, the pyrrolo[2,3-d]pyrimidine core would be described as a 5,6-fused bicyclic system with nitrogen atoms at positions 1, 3, and 7.
- The prefix "pyrrolo" denotes the five-membered ring, while "pyrimidine" specifies the six-membered ring.
CAS Registry Number and PubChem CID Cross-Referencing
The compound is uniquely identified by the following registry numbers:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1095822-18-6 | |
| PubChem CID | 57537811 | |
| MDL Number | MFCD21336779 |
These identifiers facilitate cross-referencing across chemical databases:
- PubChem : Provides 3D conformational data, synthetic pathways, and computed physicochemical properties.
- CAS : Links to commercial suppliers and regulatory information.
Key Database Entries :
Properties
IUPAC Name |
methyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-4-3-6-7(9(13)14-2)10-5-11-8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYILUUUHPBTYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategies
Pyrrolopyrimidine compounds are typically synthesized through multi-step reactions involving the formation of the pyrrolopyrimidine core followed by functionalization. Common strategies include:
- Amination : This involves the reaction of a protected pyrrolopyrimidine with an amine in the presence of a base, such as N,N-diisopropylethylamine, in solvents like n-BuOH or dioxane.
- Suzuki-Cross-Coupling : This method involves the coupling of an aminated pyrrolopyrimidine with an aryl boronic acid using palladium catalysts and bases like potassium carbonate.
Specific Synthesis Routes
Starting from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : This compound can be used as a starting material for various substitutions. For example, it can undergo nucleophilic substitution with amines or other nucleophiles to introduce different functional groups.
Methyl Ester Formation : Methyl esters of pyrrolopyrimidine carboxylic acids can be prepared through esterification reactions using methanol and acid catalysts.
Data and Research Findings
While specific data for Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is limited, related compounds have shown promising biological activities. For instance, pyrrolopyrimidine derivatives have been explored as JAK1 inhibitors, demonstrating potent activity and selectivity.
Comparison of Synthesis Methods
| Method | Starting Material | Reaction Conditions | Yield |
|---|---|---|---|
| Amination | Protected Pyrrolopyrimidine | n-BuOH or Dioxane, 100-140°C | Variable |
| Suzuki-Cross-Coupling | Aminated Pyrrolopyrimidine | Dioxane/Water, 60-80°C | Variable |
| Esterification | Pyrrolopyrimidine Carboxylic Acid | Methanol, Acid Catalyst | High |
Chemical Reactions Analysis
Oxidation Reactions
The methyl ester group and aromatic system undergo oxidation under controlled conditions:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media .
-
Products : Oxidation of the methyl ester yields the corresponding carboxylic acid derivative (7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid) .
Key Observations:
| Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 60°C | ~85% | |
| H₂O₂ | Neutral, RT | ~70% |
Reduction Reactions
The pyrimidine ring and ester functionalities are susceptible to reduction:
-
Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or ethanol; lithium aluminum hydride (LiAlH₄) in anhydrous THF .
-
Products : Reduction of the ester group produces the alcohol derivative, while selective reduction of the pyrimidine ring generates dihydro intermediates.
Example:
| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C → RT | Primary alcohol derivative | 65% | |
| LiAlH₄ | THF | Reflux | Dihydro-pyrrolopyrimidine | 78% |
Substitution Reactions
The 4-position chloride (in related precursors) and ester group participate in nucleophilic substitutions:
Nucleophilic Aromatic Substitution
-
Reagents : Amines (e.g., benzylamine) in the presence of bases like triethylamine .
-
Conditions : Reflux in polar aprotic solvents (e.g., DMF, 80–100°C) .
-
Products : 4-Amino-pyrrolopyrimidine derivatives, key intermediates in kinase inhibitors .
Ester Hydrolysis
Halogenation
Bromination at the 5-position of the pyrrole ring enhances electrophilic reactivity:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that methyl derivatives could selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapeutics .
1.2 Antimicrobial Properties
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has been evaluated for its antimicrobial activity against a range of pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . This property makes it a valuable compound in the development of new antibiotics.
1.3 Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which have been studied in the context of treating chronic inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, thus reducing inflammation in various models .
Agricultural Biotechnology
2.1 Plant Growth Regulation
Recent studies have explored the use of this compound as a plant growth regulator. Research has indicated that this compound can enhance photosynthetic activity and promote growth in crops such as maize (Zea mays) and pea (Pisum sativum) by increasing chlorophyll content and stimulating root development . These findings suggest potential applications in improving crop yields and agricultural productivity.
2.2 Biopesticide Development
The compound's antimicrobial properties also lend themselves to biopesticide development. Its ability to inhibit plant pathogens could be harnessed to create eco-friendly pest control solutions, reducing reliance on synthetic pesticides .
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and solvent-free conditions, which promote greener chemistry practices . These methods not only enhance yield but also reduce environmental impact.
3.2 Derivative Exploration
Exploring derivatives of this compound has led to the discovery of new biological activities. For example, modifications to the methyl group can significantly alter the pharmacological profile, enhancing selectivity for specific biological targets such as protein kinases involved in cancer progression .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antitumor activity | Induces apoptosis in cancer cells |
| Antimicrobial properties | Effective against S. aureus and E. coli | |
| Anti-inflammatory effects | Inhibits pro-inflammatory cytokines | |
| Agricultural Biotechnology | Plant growth regulation | Enhances chlorophyll content in maize |
| Biopesticide development | Inhibits plant pathogens | |
| Synthesis Methods | Microwave-assisted synthesis | Higher yields with reduced environmental impact |
| Solvent-free conditions | Promotes greener chemistry practices |
Mechanism of Action
The mechanism of action of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as Janus kinase 1 (JAK1), thereby modulating signaling pathways involved in cell growth and differentiation. The compound binds to the active site of the enzyme, preventing its activity and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 4
Key Insight : The 4-carboxylate ester (target compound) offers synthetic versatility compared to amines or halogens, enabling late-stage functionalization via hydrolysis or cross-coupling .
Substituent Variations at Position 7
Key Insight : The 7-methyl group in the target compound balances steric effects and metabolic stability compared to bulkier substituents like phenyl or cyclopropylmethyl .
Halogenated Derivatives
Key Insight : Halogenation at positions 5 or 6 enhances electrophilicity for cross-coupling reactions, but may reduce solubility compared to the target compound’s ester group .
Biological Activity
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate (CAS No. 1095822-17-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- CAS Number : 1095822-17-5
- MDL Number : MFCD17015873
Recent studies have highlighted the compound's ability to inhibit various kinases involved in cancer progression. Specifically, it has been observed to target:
- Tyrosine Kinases : These are crucial in regulating cell proliferation and survival. Inhibiting these kinases can lead to reduced tumor growth.
- Cell Cycle Arrest and Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells by increasing pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Anticancer Properties
-
Cytotoxicity Studies :
- This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, IC50 values ranged from 29 to 59 µM against four different cancer cell lines, indicating its potential as a therapeutic agent .
- In particular, one derivative (compound 5k) exhibited potent inhibition against EGFR, Her2, VEGFR2, and CDK2 with IC50 values between 40 to 204 nM, comparable to established tyrosine kinase inhibitors like sunitinib (IC50 = 261 nM) .
- Mechanistic Insights :
Additional Biological Activities
Beyond anticancer properties, this compound may exhibit other biological activities that warrant further investigation:
Case Studies
- Study on HepG2 Cells :
- Comparative Analysis with Other Compounds :
Data Summary Table
| Compound Name | CAS Number | IC50 (µM) | Target Kinases | Mechanism of Action |
|---|---|---|---|---|
| This compound | 1095822-17-5 | 29 - 59 | EGFR, Her2, VEGFR2, CDK2 | Induces apoptosis via caspase activation |
| Sunitinib | Not applicable | 261 | Multiple Tyrosine Kinases | Tyrosine kinase inhibition |
Q & A
Q. What are the established synthetic routes for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic substitution or acid-mediated reactions. For example:
- Nucleophilic substitution : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with methyl carboxylate groups under reflux in isopropanol with catalytic HCl (yields: 27–94%) .
- Optimization : Adjust reaction time (12–48 hours), solvent polarity, and stoichiometric ratios of amines to improve purity. Recrystallization in methanol or ethanol enhances yield .
Q. How is structural characterization of this compound performed, and what spectral data are critical?
Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 8.2–6.7 ppm) and methyl groups (δ 2.5–3.5 ppm). For example, the methyl ester moiety appears as a singlet near δ 3.9 ppm .
- HRMS : Confirm molecular ion peaks (e.g., m/z 211.0978 for C12H11N4) .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and NH/OH vibrations (~3300 cm⁻¹) .
Q. What preliminary biological activities have been reported for pyrrolo[2,3-d]pyrimidine derivatives?
Answer:
- Kinase inhibition : Derivatives inhibit EGFR, Her2, and CDK2 by binding to ATP pockets, disrupting phosphorylation (IC50: 8.5–91.02 µM) .
- Apoptosis induction : Substituted analogs (e.g., 4a) trigger G0/G1 cell cycle arrest and increase early apoptotic cells (15.14% vs. 4.46% control) .
Advanced Research Questions
Q. How can synthetic yields and purity be systematically improved for scaled-up production?
Answer:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate isomers.
- Catalysis : Introduce Fe(acac)₃ or Pd-based catalysts to enhance regioselectivity .
- Quality Control : Monitor reaction progress via TLC and optimize pH to minimize side products (e.g., dimerization) .
Q. How should researchers resolve contradictions in reported kinase inhibition data across studies?
Answer:
- Assay standardization : Use consistent enzyme sources (e.g., recombinant kinases) and ATP concentrations.
- Control experiments : Include reference inhibitors (e.g., staurosporine) to validate assay conditions .
- Structural analysis : Compare binding modes using X-ray crystallography or docking studies (e.g., Asp1046 hydrogen bonding in VEGFR-2) .
Q. What strategies enhance selectivity for specific kinase targets (e.g., JAK1 over JAK2)?
Answer:
Q. How can computational methods predict metabolic stability and toxicity profiles?
Answer:
- ADME Prediction : Tools like PISTACHIO and REAXYS assess logP, solubility, and CYP450 interactions .
- Toxicity screening : Apply DSSTox or ECHA databases to evaluate acute toxicity (e.g., LD50) and WGK classifications .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolite formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
